Journal Name:Physical Review Letters
Journal ISSN:0031-9007
IF:9.185
Journal Website:http://prl.aps.org/
Year of Origin:1958
Publisher:American Physical Society
Number of Articles Per Year:2781
Publishing Cycle:Weekly
OA or Not:Not
Physical Review Letters ( IF 9.185 ) Pub Date: 2022-10-30 , DOI:
10.1016/j.marchem.2022.104182
The Amazon and the Pará are two major rivers that carry dissolved and suspended particulate trace metals to the Atlantic Ocean. In the dynamic mixing zone of the estuary, competing processes of trace metal sorption and release play a role, which might affect transport to the open ocean. Here we investigate the behavior of dissolved ( 35) end members during the high discharge period, as well as during aging of the plume in its northward flow along the coast. Molybdenum behaved conservatively during estuarine mixing and showed no colloidal fraction, suggesting Mo is solely present in the soluble or even truly dissolved fraction. Uranium behaved mostly conservatively but showed removal in the low salinity range (ca. S 10. Vanadium shows a general conservative mixing, but with more scatter in the data than for Mo and U and potential removal at low to mid-salinities. Removal of V to the sediments is also indicated by surface sediment data from the mid-salinity region of the estuary but no size fractionation in the dissolved phase could be observed. Hence, V seems to be predominantly present in the soluble or even truly dissolved phase and export to the sediments might take place through particles >0.2 μm. No considerable removal or release of Mo, U and V was observed in their water column depth profiles, indicating a conservative behavior in the water column of the estuaries studied here. Additionally, we present a comparison of differential pulse adsorptive stripping voltammetry and inductively coupled plasma – mass spectrometry analyses for Mo and V, which showed excellent agreement within analytical uncertainty in this challenging sample material covering the full salinity range from freshwater to seawater.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-07-16 , DOI:
10.1016/j.marchem.2023.104279
Sinking particles play a crucial role in transferring carbon from the atmosphere to the deep ocean. However, due to intensive particle transformations such as aggregation, disaggregation, and remineralization, only a small portion of the organic carbon produced in the euphotic zone ends up being sequestered in the deep ocean or sediment. Mesoscale eddies can significantly impact the surface ocean nutrient budget, primary production, and carbon export. Despite this, there is still a lack of research on how particle dynamics in eddy-impacted regions affect the efficiency of carbon export. In this study, we used observations of thorium isotopes (234Th and 228Th) and particulate organic carbon (POC) at two stations in the South China Sea (TS1: a decaying-eddy-impacted station and SEATS: an oligotrophic station) and an inverse model to investigate the impact of particle dynamics on particle export efficiency. Our findings indicate that particle remineralization/fragmentation was enhanced inside the eddy, which counteracted the nutrient pumping effect that promotes surface ocean productivity and eventually led to even lower carbon flux compared to the oligotrophic station.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-06-12 , DOI:
10.1016/j.marchem.2023.104252
The Pacific Arctic Ocean has experienced a rapidly changing climate, sea-ice retreat, and enhanced primary production over the past few decades. The export production generated by photoautotrophs and heterotrophs has been characterized in the Arctic Ocean, but their seasonal variations in relative proportion are largely unknown due to the limited access in the ice-covered season. We measured the concentration and nitrogen isotope ratio of individual amino acids from sinking particles in the northern east Siberian Sea (KAMS1), northern Chukchi Sea (KAMS2), and Northwind Ridge (KAMS4) from August 2017 to July 2019. The average trophic position, based on differences in the nitrogen isotope ratios of glutamic acid and phenylalanine, can indicate the relative proportions of biogenic organic matters derived from photoautotrophs and heterotrophs in sinking particles. Decreasing values (close to 1.0) in summer at KAMS2 in 2018 suggest that primary producers are responsible for most of the downward flux of sinking particles. However, the average trophic position at KAMS1 in 2017 increased to >1.5 in autumn and was maintained at approximately 1.7 during ice-covered winter periods, likely due to greater contributions from heterotrophic organisms. Exceptionally high average trophic positions (close to 2.0) of sinking particles in summer at KAMS1 in 2017 and KAMS4 in 2018 were likely due to small export of photoautotrophs due to the surface seawater stratification and limited pelagic production. The average trophic position in sinking particles should reflect the spatiotemporal variation in export particle composition in the Pacific Arctic Ocean.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-03-11 , DOI:
10.1016/j.marchem.2023.104233
The identification of sulfur species in coastal marine sediments provides insight into the sulfur cycle in coastal seas. This study revealed the spatial and temporal distribution of hydrogen sulfide in the sediment pore water and sulfur species in the marine sediments in Osaka Bay, Japan using a combination of detection tubes with the formation of a color band of lead sulfide and X-ray absorption fine structure spectroscopy to identify sulfur species. The sulfur species present in the sediment in this study were somewhat affected by the sediment pore water, and the solid sulfur species identified in the surface sediments were sulfate, thiosulfate, elemental sulfur, and pyrite. These results revealed that the process of change in the sulfur species in the sediments could be categorized into three subprocesses. (1) Hydrogen sulfide was generated in the sediment pore water and scavenged by oxidation into sulfur and pyrite formation. Pyrite was successively oxidized into thiosulfate and sulfate when the dissolved oxygen in the bottom water was sufficient. (2) When the dissolved oxygen was depleted at the innermost part of the Bay in October and November, pyrite might have been oxidized into sulfate by iron and manganese in the sediment. (3) For the western and southern parts of the Bay, because vertical mixing supplies oxygen to the seabed, the formation and oxidative scavenging of hydrogen sulfide in the sediment pore water was balanced. Thus, the hydrogen sulfide in the sediment pore water remained undetected.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-05-16 , DOI:
10.1016/j.marchem.2023.104247
With the increasing threat of ocean acidification and the important role of the oceans in the global carbon cycle, highly precise, accurate, and intercomparable determination of inorganic carbon system parameters is required. Thermodynamic relationships enable the system to be fully constrained using a combination of direct measurements and calculations. However, calculations are complicated by many formulations for dissociation constants (over 120 possible combinations). To address these important issues of uncertainty and comparability, we evaluated the various combinations of constants and their (dis)agreement with direct measurements over a range of temperature (−1.9–40 °C), practical salinity (15–39) and pCO2 (150–1200 μatm). The results demonstrate that differences between the calculations and measurements are significantly larger than measurement uncertainties, meaning the oft-stated paradigm that one only needs to measure two parameters and the others can be calculated does not apply for climate quality ocean acidification research. The uncertainties in calculated pHt prevent climate quality pHt from being calculated from total alkalinity (TA) and dissolved inorganic carbon (DIC) and should be directly measured instead. However, climate quality TA and DIC can often be calculated using measured pH and DIC or TA respectively. Calculations are notably biased at medium-to-high pCO2 values (~500–800 μatm) implying models underestimate future ocean acidification. Uncertainty in the dissociation constants leads to significant uncertainty in the depth of the aragonite saturation horizon (>500 m in the Southern Ocean) and must be considered when studying calcium carbonate cycling. Significant improvements in the precision of the thermodynamic constants are required to improve pHt calculations.
Physical Review Letters ( IF 9.185 ) Pub Date: 2022-10-13 , DOI:
10.1016/j.marchem.2022.104174
Methylmercury (MeHg) is a toxin that poses health risks to humans and wildlife, primarily through consumption of seafood (Sunderland and Mason, 2007). Most MeHg bioaccumulation by marine fish likely occurs in the upper 200 m of the ocean, which is mostly oxygenated (Mason et al., 2012). However, mechanisms of Hg methylation in oxic seawater remain unknown, since the hgcAB gene cluster, which encodes proteins for MeHg production, had been found exclusively in anaerobic microbes (Gilmour et al., 2013; Parks et al., 2013). Recent work, however, has shown that hgc genes are widespread in oxic seawater, including in the microaerophilic nitrifier, Nitrospina (Tada et al., 2020; Tada et al., 2021; Gionfriddo et al., 2016; Bowman et al., 2020). Here, we show that potential MeHg production rates in Western Tropical North Atlantic Ocean surface waters, within and near the Amazon River plume, were correlated positively and strongly to nitrification rates and Nitrospina-specific 16S gene expression. Potential Hg methylation and nitrification rates were highest at the most saline and least turbid stations, indicating that sediment particles and nutrient-rich, riverine discharges were not the primary factors promoting either process. These novel results in oxic seawater provide further evidence that Hg methylation is linked to abundant, nitrifying microbes and may help explain marine MeHg distributions.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-01-10 , DOI:
10.1016/j.marchem.2023.104208
The distribution of trace metal micronutrients, which are crucial in many biotic enzymatic reactions, in the eastern Indian Ocean is not well understood. Here, we measured the concentrations of dissolved iron (dFe), manganese (dMn), lead (dPb), cadmium (dCd), copper (dCu), and zinc (dZn) at full depth in the water column of the eastern Indian Ocean (from the Bay of Bengal to the south of the equator). Throughout, dFe was replete in the surface mixed layer (SML). Moreover, the supply of dFe from below the SML and atmospheric deposition met the phytoplankton demand. In the thermocline, the subsurface maxima of dFe coincided with the dissolved oxygen (DO) minima. In addition, the distribution of Fe* in the Bay of Bengal indicated an additional input of dFe into the water column, apart from the biogenic organic particle regeneration. Unlike dFe, other trace metals were not enriched in the oxygen minimum zone, indicating that high Fe* value was caused by the release of dFe from the estuary or continental shelf under oxic conditions. In deep water, dFe, dMn, and dPb levels were low, whereas dCd, dCu, and dZn concentrations increased with depth. However, dFe and dMn levels were elevated in coastal bottom waters, where Fe* values were also high, indicating the supply of these metals from external sources. Exploring the relationship between trace metals and phosphate at the thermocline illustrated how oxygen-deficient conditions in the Bay of Bengal affect trace metal (dCd in particular) and phosphate ratios, compared with the global trend.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.marchem.2023.104275
Quaternary paleoclimatic and paleomagnetic reconstructions using marine sediment cores require appropriate dating techniques in order to build the chronology. Due to the widespread use of the radiocarbon dating method, the majority of studies focusing on paleo reconstructions are restricted to the last 50 ka. There are very few methods those can be used to obtain chronology beyond the radiocarbon dating limit. Marine sediment cores as old as 10–12 Ma can be dated using 10Be because of its comparatively long half-life of 1.39 Ma. However, there are various intricacies which restrict this method to date young marine sediment cores (<1 Ma). In this study, we provide the findings of measurements obtained for beryllium isotopes (10Be and 9Be) in a sediment core from the central Indian Ocean. It was observed that the changes associated with the decay of 10Be are much smaller than the Be isotopic fluctuations related to variations in geomagnetic field intensity. While ignoring the points showing high anomalous 10Be/9Be ratios, a continuous decrease in the 10Be/9Be ratio with depth was observed as a function of the decay of 10Be. Based on the decay of 10Be, the sediment core was dated to be ∼350 ka (at 570 cm depth) with an average sedimentation rate of 1.6 cm/ka.Radiocarbon dating in conjunction with beryllium isotope data were employed to decipher the past 10Be production changes due to variations in geomagnetic field intensity over the last 45 ka. A drastic increase in the 10Be/9Be ratio at 41.4 ka was attributed to the Laschamp geomagnetic excursion event. About 40% increase in the 10Be/9Be ratio (hence, 10Be production) was observed during this event. Another anomalous increase in the 10Be/9Be ratio was observed at ∼300 cm depth, possibly representing the Iceland Basin event. This study highlights the importance of 10Be as a chronological tool and the limitations associated due to various anomalous excursions associated with 10Be production and/or environmental modulations.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-02-03 , DOI:
10.1016/j.marchem.2023.104221
The flux of dissolved Fe (Fed) from sediments is a critical component of the biogeochemical Fe cycle. Common approaches to estimating these fluxes are based on modeling of Fed porewater profiles or incubating sediment and overlying water using benthic chambers or retrieved cores. Inadequate resolution of pore water Fe profiles in the uppermost mm of sediments and rapid Fe2+oxidation can greatly compromise these approaches. These limitations may be partially responsible for large variations in reported benthic Fed fluxes at given values of independent controlling variables such as sedimentary Corg remineralization rates. A series of laboratory experiments were conducted to compare methods to estimate Fe fluxes and confirmed that Fed2+ is oxidized to Fe3+ within a few minutes in oxygenated chamber water. The resulting Fe3+ colloids do not pass through 0.2 μm pore size filters and are also rapidly lost from suspension. Loss from suspension is partially reversible. Most benthic chamber studies do not correct for such losses and likely significantly underestimate Fed fluxes. Additional reactive components such as P and trace metals that associate with precipitated Fe-oxides must be subject to similar major losses during flux measurements. We modified the standard incubation methods by circulating overlying water through Fe extractors and accumulating Fed released into chambers over a known period at constant O2 and pH. We found using a range of experimental conditions that in cylindrical chambers ∼70–93% of introduced Fe2+ is typically recovered on accumulators at saturated O2 (∼270 μM) and seawater pH (∼8; NBS). We recommend that flux incubations that target reactive solutes (e.g., Fe, P) be configured with flow-through extractors, and pre-calibrated for losses specific to chamber designs, chamber water residence times, and deployment conditions (e.g., O2, pH).
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-07-16 , DOI:
10.1016/j.marchem.2023.104278
Marine Barium (Ba) is extensively used as a tracer for biogeochemical processes and paleo-oceanographic proxy for past river discharge, salinity, and long-term hydrological changes. However, poor constrain on the riverine Ba flux to oceans due to its modification in the estuary hinder such applications. The prerequisite for an accurate Ba flux estimate is to have a detailed understanding of Ba behaviour, extent of modifications in the estuary, and net input to the ocean. A comprehensive study of Ba was conducted in four Indian estuaries draining through diverse geological/tectonic settings under different climatic regimes, such as the Narmada, Tapi, and the Mandovi falling into the Arabian Sea and the Hooghly (a distributary of the Ganga) into the Bay of Bengal. Dissolved Ba distributions in the surface waters of these estuaries exhibit nonconservative behaviour along the salinity gradient, exhibiting a systematic gain of Ba at low (∼2.5–7) salinity in the Hooghly and mid-salinity (∼8–18) in the estuaries linked to the Arabian Sea. The Ba gain is attributed to its release from the particulates and contributions via submarine groundwater discharge (SGD). The Ba gain in the Narmada and the Hooghly estuary was higher during nonmonsoon despite lower riverine sediment supply and SGD compared to monsoon, suggesting that tidally induced resuspension of estuary sediments and solute-particulate interactions that release Ba through the ion exchange process are the primary driver in determining surface water Ba distributions in these estuaries. The estimate of excess Ba supply in these estuaries is much higher than its riverine supply, ∼4 times higher in the Hooghly to ∼30 times in the Narmada estuary. The estimate of excess Ba supply from the global estuaries ∼4.5 Gmol yr−1 is comparable to global riverine supply∼5.5 G mol yr−1, highlighting its significant role in global marine budgets. Mass balance calculation of Ba suggests that SGD and particulate release contribute an average of ∼17% and ∼ 32% of the total dissolved Ba in the Hooghly estuary, whereas ∼10% and ∼ 76% in the Narmada estuary respectively. The Ba/Ca ratio shows inverse relation with salinity and is compatible with the exponential fits. Extrapolation of the Ba/Ca-salinity relation to open ocean Ba/Ca ratio yields salinity of ∼35 in the Hooghly, close to the average open ocean salinity within ∼10% uncertainty, whereas it yields salinity ∼41 in the Narmada (pre-monsoon), which translates to large uncertainty (∼20%) due to huge release of particulate Ba. This uncertainty could further amplify in longer time scales (e.g. glacial-interglacials) due to sea level and climate changes and its impact on estuarine process. Therefore, regional calibrations in conjunction with other constraining proxies are the way forward to employ Ba/Ca ratio as a paleo-oceanographic proxy in coastal oceans.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
物理1区 | PHYSICS, MULTIDISCIPLINARY 物理:综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.60 | 504 | Science Citation Index Science Citation Index Expanded | Not |
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